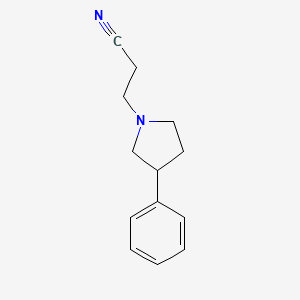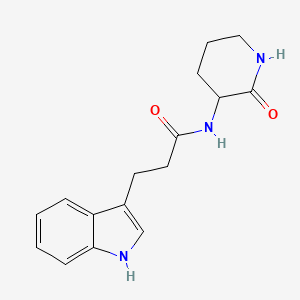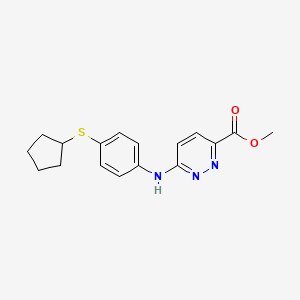
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a pyridazine derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. The compound has also been found to inhibit the activity of NF-κB, which is involved in inflammation.
Biochemical and physiological effects:
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. In addition, the compound has been found to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has several advantages and limitations for lab experiments. The compound has shown promising results in vitro as an anticancer and anti-inflammatory agent. However, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, the compound has low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has several potential future directions for research. The compound can be further studied for its potential applications in the treatment of cancer and inflammation. The compound can also be modified to improve its solubility and pharmacokinetics. In addition, the compound can be studied in vivo to determine its toxicity and efficacy in animal models. Finally, the compound can be used as a lead compound for the development of new anticancer and anti-inflammatory agents.
Conclusion:
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate is a promising compound that has potential applications in the field of medicinal chemistry. The compound has shown promising results as an anticancer and anti-inflammatory agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications. The compound has several advantages and limitations for lab experiments, and its future directions include further studies in vivo and the development of new anticancer and anti-inflammatory agents.
Métodos De Síntesis
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been synthesized using various methods. One of the most commonly used methods is the reaction of 4-cyclopentylsulfanyl aniline with 2,3-dichloropyridazine in the presence of a base, followed by the reaction with methyl chloroformate. The yield of the compound obtained through this method is around 60%.
Aplicaciones Científicas De Investigación
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also shown potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-22-17(21)15-10-11-16(20-19-15)18-12-6-8-14(9-7-12)23-13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWPVMOPPIYJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NC2=CC=C(C=C2)SC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
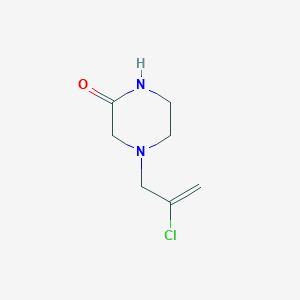
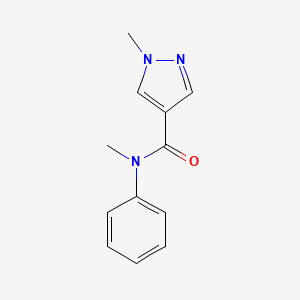
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
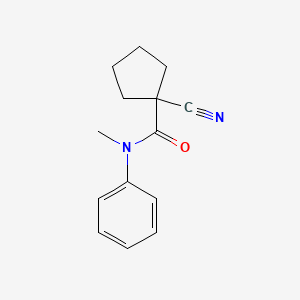
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
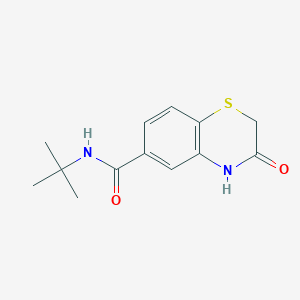
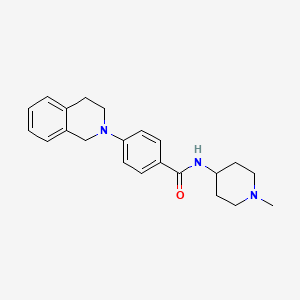
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
